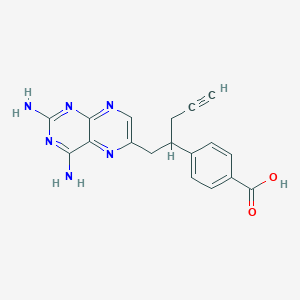

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Description

The exact mass of the compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEZNQPWTMVPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451485 | |

| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146464-93-9 | |

| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146464-93-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid: A Novel Antifolate Probe for Chemical Biology

For Immediate Release

Disrupting Cellular Machinery: A Deep Dive into a Next-Generation Dihydrofolate Reductase Inhibitor

This technical guide introduces 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid , a novel synthetic compound engineered for advanced research in oncology and infectious diseases. By integrating the established pharmacophore of a 2,4-diaminopteridine core with a versatile alkyne handle, this molecule is uniquely positioned as both a potent enzyme inhibitor and a powerful tool for chemical biology explorations.

While this specific molecule, available from suppliers under CAS number 146464-93-9, is not yet extensively described in peer-reviewed literature, its structural components provide a clear and compelling rationale for its predicted mechanism of action and its utility in modern drug discovery workflows.[1][2] This guide will deconstruct the molecule's architecture, propose its primary biological target, and provide detailed, field-proven protocols for its investigation.

Structural and Mechanistic Rationale

The molecule's design is a strategic amalgamation of three key functional moieties, each contributing to its predicted biological activity and experimental utility.

-

The 2,4-Diaminopteridine Core: The Engine of Inhibition: This heterocyclic system is the cornerstone of a major class of therapeutic agents known as antifolates.[3] Its structure mimics the natural pterin ring of folic acid, enabling it to function as a competitive inhibitor of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids required for DNA replication and cell proliferation.[4][6][7] By blocking DHFR, compounds with this core can halt the division of rapidly proliferating cells, an effect harnessed in cancer chemotherapy and antimicrobial treatments.[5][7] The 2,4-diamino substitution pattern is particularly critical for high-affinity binding to the DHFR active site.[8]

-

The Benzoic Acid Moiety: The Key to the Lock: This component mimics the p-aminobenzoic acid (PABA) portion of folic acid, further enhancing the molecule's affinity for the folate-binding site on DHFR. Modifications to this part of the structure are known to influence target selectivity and cellular uptake.

-

The Terminal Alkyne: The Gateway to Discovery: The pent-4-yn-2-yl linker contains a terminal alkyne group, a feature of immense value in modern chemical biology. This "handle" is bioorthogonal, meaning it is inert to most biological functional groups but can react selectively and efficiently with an azide partner in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry."[9][10] This allows researchers to "click" on a variety of tags for downstream applications, such as target identification, imaging, and affinity purification.[9]

Predicted Physicochemical and Biological Properties

Based on its structure, a profile of key properties can be predicted to guide experimental design.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₈H₁₆N₆O₂ | As per chemical structure.[1] |

| Molecular Weight | 348.36 g/mol | Calculated from the molecular formula.[1] |

| Primary Target | Dihydrofolate Reductase (DHFR) | Based on the 2,4-diaminopteridine core, a known DHFR-binding pharmacophore.[4][5] |

| Mechanism of Action | Competitive Enzyme Inhibition | The molecule is a structural analog of folic acid and is expected to compete for the enzyme's active site.[6][7] |

| Therapeutic Potential | Anticancer, Antimicrobial, Anti-inflammatory | DHFR inhibitors are used in these therapeutic areas.[3][11][12] Some pteridine derivatives also show activity against iNOS and lipoxygenase.[4][12][13] |

| Chemical Reactivity | Click Chemistry (CuAAC) | The terminal alkyne allows for covalent ligation with azide-containing molecules.[9][10] |

Proposed Mechanism of Action: DHFR Inhibition

The central hypothesis is that 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid inhibits the folate pathway, disrupting DNA synthesis and cellular proliferation.

Caption: Proposed inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Experimental Validation and Application Workflows

To validate the predicted activity and leverage the unique chemical handle of this compound, a phased experimental approach is recommended.

Phase 1: In Vitro Target Engagement and Cellular Activity

A. Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit purified DHFR enzyme. The activity of DHFR is monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[14][15]

Protocol:

-

Reagent Preparation:

-

Assay Setup (96-well UV-transparent plate):

-

To each well, add DHFR Assay Buffer.

-

Add varying concentrations of the test compound. Include a positive control (e.g., Methotrexate) and a no-inhibitor control (vehicle).[17][18]

-

Add the DHFR enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance curve.

-

Normalize the rates to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

B. Cell Proliferation Assay

This assay assesses the compound's cytostatic or cytotoxic effects on cancer cell lines (e.g., HeLa, A549) or microbial cultures, which are highly dependent on folate metabolism.

Protocol:

-

Cell Culture: Culture cells in appropriate media until they reach logarithmic growth phase.

-

Assay Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control and a positive control (e.g., Methotrexate).

-

Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).

-

Viability Measurement: Assess cell viability using a standard method, such as MTT, resazurin (AlamarBlue), or a cell-titer glo (luminescence) assay.

-

Data Analysis: Normalize the results to the vehicle control wells and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.

Phase 2: Target Identification and Validation via Click Chemistry

The terminal alkyne enables definitive identification of the compound's cellular binding partners using an activity-based protein profiling (ABPP) approach.[20]

Workflow:

Caption: Workflow for target identification using click chemistry.

Protocol:

-

Cell Treatment: Treat cultured cells with the alkyne-containing compound for a designated period to allow for target engagement.

-

Cell Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Click Reaction: To the cell lysate, add the click reaction cocktail: an azide-biotin reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve efficiency and protect proteins.[20][21]

-

Affinity Purification: Incubate the "clicked" lysate with streptavidin-coated agarose or magnetic beads to capture the biotinylated protein complexes.

-

Wash and Elute: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.

-

Proteomic Analysis: Digest the eluted proteins (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary target, DHFR, should be identified with high confidence. This method can also reveal potential off-targets.[22][21]

Conclusion and Future Directions

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid represents a sophisticated molecular tool. Its core structure strongly predicts potent antifolate activity, while its integrated alkyne handle provides a direct path for mechanistic studies that are often challenging with traditional inhibitors. The protocols outlined here provide a robust framework for researchers to confirm its activity against DHFR, assess its cellular efficacy, and definitively validate its molecular targets in a complex biological environment. This compound is not merely a potential therapeutic agent but a precision instrument designed to accelerate the pace of discovery in chemical biology and drug development.

References

- Benchchem. (n.d.). Diaminopteridines: A Technical Guide to Their Potential Mechanisms of Action.

-

Ma, F., Lü, G., Zhou, W. F., Wang, Q. J., Zhang, Y. H., & Yao, Q. Z. (2009). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Archiv der Pharmazie, 342(5), 274-280. Retrieved from [Link]

- Wikipedia. (n.d.). Dihydrofolate reductase inhibitor.

- Bentham Science. (n.d.). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review.

-

Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. The FASEB Journal, 4(8), 2441-2452. Retrieved from [Link]

- Grokipedia. (2026). Dihydrofolate reductase inhibitor.

- Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?.

-

Wang, Y., Zhang, Y., & Chung, F. L. (2013). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. ACS Chemical Biology, 8(4), 776-783. Retrieved from [Link]

-

Nduati, E., Hunt, S., Kamau, E. M., & Nzila, A. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(9), 3797-3803. Retrieved from [Link]

-

Tallman, K. A., H-Y, H., & Marnett, L. J. (2010). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for ex Vivo Biotinylation of Azido and Alkynyl. Chemical Research in Toxicology, 23(11), 1777-1785. Retrieved from [Link]

-

Gaukroger, K., & Jackman, A. L. (2009). The Antifolates. Handbook of Experimental Pharmacology, 198, 263-290. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

- Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds.

-

Lanning, M. E., et al. (2016). Click Chemistry for Target Engagement Studies. Methods in Molecular Biology, 1491, 147-159. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

- Lab Manager. (2025). Innovative Click Chemistry Method Revolutionizes Drug Development.

-

American Society for Microbiology. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Retrieved from [Link]

- Widemann, B. C., et al. (1996). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 42(2), 287-292.

-

Witte, M. D., et al. (2012). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 17(8), 9695-9710. Retrieved from [Link]

- Google Patents. (n.d.). GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine.

-

El-Sayed, M. T., et al. (2014). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PLoS One, 9(4), e93980. Retrieved from [Link]

-

ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

- Med Chem 101. (n.d.). Click Chemistry.

-

Akimoto, K., et al. (1993). New gamma-fluoromethotrexates modified in the pteridine ring: synthesis and in vitro immunosuppressive activity. Journal of Medicinal Chemistry, 36(19), 2824-2829. Retrieved from [Link]

- Markets and Markets. (n.d.). Click Chemistry & Bioorthogonal Chemistry Market Growth Driven by ADC Innovation.

-

Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

- Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).

-

Kumar, P., et al. (2016). A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis. ACS Infectious Diseases, 2(10), 713-721. Retrieved from [Link]

- Benchchem. (n.d.). The Pteridine Core: A Technical Deep Dive into 2,4-Diamino-6-chloromethylpteridine.

- Benchchem. (n.d.). A Technical Guide to the Biological Investigation of Folate Analogs: A Case Study Approach.

- Google Patents. (n.d.). US2667486A - 2,4-diamino pteridine and derivatives.

-

ResearchGate. (n.d.). Orientation of the pteridine ring for folates (cyan) and antifolates (red). Retrieved from [Link]

- ChemUniverse. (n.d.). 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

- ResearchGate. (2025). Dihydrofolate reductase inhibitors among pteridine and fu-ro[3,2-g]pteridine derivatives.

- Chemical Suppliers. (n.d.). 4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid.

-

Nare, B., et al. (1997). The roles of pteridine reductase 1 and dihydrofolate reductase-thymidylate synthase in pteridine metabolism in the protozoan parasite Leishmania major. Journal of Biological Chemistry, 272(21), 13883-13891. Retrieved from [Link]

- India Fine Chemicals. (n.d.). 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid.

- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.

-

PubChem. (n.d.). (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. Retrieved from [Link]

-

News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diaminopteridine. Retrieved from [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid-India Fine Chemicals [indiafinechemicals.com]

- 3. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 8. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]

- 12. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. scispace.com [scispace.com]

- 17. content.abcam.com [content.abcam.com]

- 18. assaygenie.com [assaygenie.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid (CAS 146464-93-9): A Key Precursor in Modern Antifolate Synthesis

This technical guide provides a comprehensive overview of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, a pivotal intermediate in the synthesis of the potent antifolate drug, Pralatrexate. Directed at researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical attributes, and the implicit biological significance of this compound, grounding the discussion in established scientific literature.

Introduction: The Significance of a Pralatrexate Precursor

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, also identified as 10-Propargyl-4-deoxy-4-amino-10-deazapteroic acid, holds a crucial position in the landscape of modern chemotherapy.[1][2] Its primary importance lies in its role as the penultimate precursor to Pralatrexate, a second-generation antifolate approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[3][4] The structural framework of this intermediate, featuring a diaminopteridine core linked to a benzoic acid moiety via a unique pentynyl side chain, is a testament to the intricate molecular architecture required for effective targeting of folate-dependent pathways in cancer cells. Understanding the chemistry and synthesis of this key intermediate is paramount for the consistent and high-purity production of Pralatrexate and for the exploration of novel antifolate analogs.

Physicochemical Properties and Structural Elucidation

A summary of the key physicochemical properties for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is presented below.

| Property | Value | Source |

| CAS Number | 146464-93-9 | [5] |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [3][5] |

| Molecular Weight | 348.37 g/mol | [3][6] |

| IUPAC Name | 4-{1-[(2,4-diamino-6-pteridinyl)methyl]-3-butynyl}benzoic acid | [5] |

| Synonyms | 10-Propargyl-4-deoxy-4-amino-10-deazapteroic acid, Pralatrexate Intermediate 3 | [1][2][6] |

| Physical Form | Solid | [5] |

| Storage | 2-8°C Refrigerator | [3][5] |

Structural Characterization:

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex. Key signals would include characteristic aromatic protons from the benzoic acid ring, likely exhibiting splitting patterns indicative of para-substitution. The diaminopteridine ring would show distinct signals for its aromatic proton and the amino groups. The aliphatic protons of the pentynyl chain, including the methylene and methine protons, would appear in the upfield region, with the terminal alkyne proton showing a characteristic singlet.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR would reveal signals for the carbonyl carbon of the carboxylic acid, multiple aromatic carbons from both the pteridine and benzoic acid rings, and the alkynyl carbons. The aliphatic carbons of the pentynyl linker would also be present in the upfield region.

-

Mass Spectrometry (Predicted): High-resolution mass spectrometry should confirm the molecular formula C₁₈H₁₆N₆O₂ with a high degree of accuracy. The fragmentation pattern would likely involve cleavage at the benzylic position and within the pentynyl chain, providing further structural confirmation.

Synthesis and Manufacturing Landscape

The synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a multi-step process that has been approached through various methodologies. Below are two prominent synthetic strategies derived from peer-reviewed literature and patent filings.

Synthetic Pathway 1: Alkylation Strategy (DeGraw et al.)

A key synthetic approach involves the successive alkylation of a homoterephthalate derivative. This method, pioneered by DeGraw and colleagues, laid the groundwork for the development of Pralatrexate.[7]

Workflow Diagram:

Caption: Alkylation-based synthesis of the target intermediate.

Experimental Protocol (Conceptual):

-

Step 1: Propargylation. Dimethyl homoterephthalate is treated with a strong base, such as potassium hydride, to generate a carbanion, which then undergoes nucleophilic substitution with propargyl bromide to introduce the alkyne functionality.

-

Step 2: Pteridine Moiety Introduction. The product from the previous step is subsequently alkylated with 2,4-diamino-6-(bromomethyl)pteridine hydrobromide. This reaction couples the pteridine core to the growing side chain.

-

Step 3: Hydrolysis. The resulting diester is saponified using an aqueous base, such as sodium hydroxide, to yield the corresponding dicarboxylic acid.

-

Step 4: Decarboxylation. The intermediate dicarboxylic acid, 2,4-diamino-4-deoxy-10-carboxy-10-propargyl-10-deazapteroic acid, is then decarboxylated. This is typically achieved by heating in a high-boiling solvent like dimethyl sulfoxide (DMSO) to furnish the final product.[7]

Synthetic Pathway 2: Pteridine Ring Formation Strategy

An alternative approach, detailed in patent literature, involves the construction of the pteridine ring as a later step in the synthesis.[8]

Workflow Diagram:

Caption: Pteridine ring formation synthetic strategy.

Experimental Protocol (Conceptual):

-

Step 1: Side Chain Construction. A suitable 4-formyl benzoate derivative undergoes a series of reactions, including Eschenmoser fragmentation, to construct the keto-alkyne side chain.[8]

-

Step 2: Oxime Formation. The keto-ester intermediate is hydrolyzed and then subjected to nitrosation to form an oxime, yielding 4-(1-formyl oxime-1-oxohex-5-yn-3-yl)benzoic acid.[8]

-

Step 3: Pteridine Ring Cyclization. The crucial step involves the condensation of the oxime intermediate with pyrimidine-2,4,5,6-tetramine in a suitable solvent, such as methanol. This reaction forms the diaminopteridine ring system and yields the target compound.[8]

Biological Significance and Mechanism of Action Context

As the direct precursor to Pralatrexate, the biological relevance of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is intrinsically linked to the antifolate mechanism of action. Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways dependent on folic acid.[7]

The Folate Pathway and Dihydrofolate Reductase (DHFR):

Folate is essential for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis and repair. A key enzyme in this pathway is dihydrofolate reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate.

Mechanism of Action Diagram:

Caption: Simplified mechanism of action of antifolates like Pralatrexate.

Pralatrexate, and by extension, its structural analogs, function as potent inhibitors of DHFR.[7] The 2,4-diaminopteridine core of these molecules mimics the natural substrate, allowing them to bind to the active site of DHFR with high affinity, thereby blocking the production of tetrahydrofolate. This leads to a depletion of the precursors necessary for DNA synthesis, ultimately resulting in the inhibition of cell proliferation and apoptosis in rapidly dividing cancer cells.[7]

While the intrinsic biological activity of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid has not been extensively reported, its structural similarity to other 10-deazaaminopterin analogs suggests it may possess some level of antifolate activity.[9] However, the addition of the L-glutamate moiety to form Pralatrexate is crucial for enhanced cellular uptake via the reduced folate carrier (RFC-1) and for intracellular polyglutamylation, both of which significantly increase the drug's potency and retention within tumor cells.[10]

Applications in Research and Drug Development

The primary application of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is as a registered starting material and key intermediate in the commercial synthesis of Pralatrexate. Its availability is critical for the pharmaceutical industry to ensure a consistent supply of this important anticancer agent.

Beyond its role in Pralatrexate synthesis, this compound serves as a valuable building block for the development of novel antifolates. Medicinal chemists can utilize its versatile structure to:

-

Synthesize novel Pralatrexate analogs: By modifying the benzoic acid moiety or the pteridine ring, researchers can explore new structure-activity relationships to develop antifolates with improved efficacy, selectivity, or pharmacokinetic profiles.

-

Develop targeted drug delivery systems: The carboxylic acid handle provides a convenient point for conjugation to targeting ligands, such as antibodies or peptides, to facilitate the delivery of antifolate payloads specifically to cancer cells.

-

Investigate the mechanism of antifolate resistance: By using this compound and its derivatives as chemical probes, researchers can further elucidate the molecular mechanisms by which cancer cells develop resistance to antifolate therapies.

Conclusion

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is more than just a chemical intermediate; it is a cornerstone in the synthesis of a life-saving medication and a versatile platform for future innovation in the field of antifolate drug discovery. A thorough understanding of its synthesis and chemical properties is essential for ensuring the quality of the final drug product and for empowering researchers to design the next generation of targeted cancer therapies. This guide provides a foundational understanding to aid in these endeavors.

References

-

Activity of a novel anti-folate (PDX, 10-propargyl 10-deazaaminopterin) against human lymphoma is superior to methotrexate and correlates with tumor RFC-1 gene expression. Leukemia & Lymphoma. 2003;44(6):1027-1035. Available from: [Link]

-

4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid. India Fine Chemicals. Accessed January 14, 2026. Available from: [Link]

-

Synthesis and antifolate evaluation of the 10-propargyl derivatives of 5-deazafolic acid, 5-deazaaminopterin, and 5-methyl-5-deazaaminopterin. Journal of Medicinal Chemistry. 1992;35(2):332-337. Available from: [Link]

-

DeGraw JI, Colwell WT, Piper JR, Sirotnak FM. Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin. Journal of Medicinal Chemistry. 1993;36(15):2228-2231. Available from: [Link]

- A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof. Google Patents. Accessed January 14, 2026.

-

Pralatrexate-impurities. Pharmaffiliates. Accessed January 14, 2026. Available from: [Link]

-

(4S)-4-(4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzamido)-5-methoxy-5-oxopentanoic Acid. Pharmaffiliates. Accessed January 14, 2026. Available from: [Link]

-

Folate analogues. 25. Synthesis and biological evaluation of N10-propargylfolic acid and its reduced derivatives. Journal of Medicinal Chemistry. 1986;29(7):1263-1269. Available from: [Link]

-

CAS No : 146464-95-1 | Chemical Name : Pralatrexate. Pharmaffiliates. Accessed January 14, 2026. Available from: [Link]

-

(4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoyl)-D-glutamic Acid. Pharmaffiliates. Accessed January 14, 2026. Available from: [Link]

-

4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. ChemUniverse. Accessed January 14, 2026. Available from: [Link]

- Processes and intermediates for preparing pralatrexate. Google Patents. Accessed January 14, 2026.

-

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. PubChem. Accessed January 14, 2026. Available from: [Link]

-

Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. NIST WebBook. Accessed January 14, 2026. Available from: [Link]

Sources

- 1. 10-propargyl-10-deazaaminopterin: an antifolate with activity in patients with previously treated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2013096800A1 - Processes and intermediates for preparing pralatrexate - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid | 146464-93-9 [sigmaaldrich.com]

- 6. anaxlab.com [anaxlab.com]

- 7. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Synthesis and antifolate evaluation of the 10-propargyl derivatives of 5-deazafolic acid, 5-deazaaminopterin, and 5-methyl-5-deazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of a novel anti-folate (PDX, 10-propargyl 10-deazaaminopterin) against human lymphoma is superior to methotrexate and correlates with tumor RFC-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of the novel small molecule, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid . This compound, identified as a key intermediate in the synthesis of the anti-cancer agent Pralatrexate, possesses a complex molecular architecture comprising a 2,4-diaminopteridine core, a substituted benzoic acid, and a terminal alkyne functionality.[1] The definitive confirmation of its structure is paramount for its use in pharmaceutical synthesis and development. This document outlines a systematic workflow employing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section delves into the theoretical underpinnings of the technique, the rationale for its application, detailed experimental protocols, and an expert interpretation of the anticipated data, culminating in the unambiguous verification of the molecular structure.

Introduction: The Molecular Blueprint

The target molecule, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, with the molecular formula C₁₈H₁₆N₆O₂ and a molecular weight of 348.36 g/mol , presents a unique structural challenge.[2] Its architecture is a composite of three key pharmacophores: a diaminopteridine ring system known for its role in folate antagonism, a p-substituted benzoic acid moiety common in drug molecules, and a pentynyl linker that introduces conformational flexibility and a reactive handle for further chemical modification. The elucidation of this structure requires a synergistic application of various spectroscopic methods to piece together the molecular puzzle.

The Elucidation Workflow: A Multi-pronged Analytical Strategy

A robust and self-validating workflow is essential for the definitive structural confirmation of a novel compound. The proposed strategy integrates data from multiple orthogonal techniques, ensuring a high degree of confidence in the final assignment.

Caption: A logical workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Mass spectrometry is a cornerstone of molecular analysis, providing precise mass-to-charge ratio (m/z) information.[3][4] For the target molecule, high-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition, while tandem mass spectrometry (MS/MS) will offer valuable insights into its fragmentation pathways, corroborating the proposed structure.

Predicted Mass Spectrum Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₈H₁₆N₆O₂ | Based on the known structure. |

| Monoisotopic Mass | 348.1338 g/mol | Calculated for C₁₈H₁₆N₆O₂. |

| [M+H]⁺ (HRMS) | 349.1411 | Protonated molecular ion. |

| Key MS/MS Fragments | m/z corresponding to the loss of H₂O, CO, COOH, and cleavage of the pentynyl chain. | Aromatic carboxylic acids are known to lose -OH and -C=O.[5][6] |

Experimental Protocol: HRMS and MS/MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

HRMS Acquisition (Positive Ion Mode):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire the full scan mass spectrum over a range of m/z 100-500.

-

The high mass accuracy of the instrument will allow for the determination of the elemental composition from the measured m/z of the [M+H]⁺ ion.

-

-

MS/MS Acquisition:

-

Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 349.14) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

Analyze the resulting fragment ions to map the connectivity of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[7][8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to map out the carbon-hydrogen framework and the connectivity between different parts of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale & Key Correlations |

| Pteridine-H | ~8.5-9.0 (s, 1H) | ~150-165 | Aromatic proton on the pteridine ring. |

| Pteridine-NH₂ | ~6.5-7.5 (br s, 4H) | - | Broad signals due to exchange and quadrupole effects. |

| Benzoic Acid-H | ~7.5-8.0 (d, 2H), ~7.2-7.6 (d, 2H) | ~128-135, ~170 (COOH) | AA'BB' system characteristic of p-substitution.[9][10] The carboxylic acid carbon is expected in the 160-180 ppm range.[5] |

| Alkyne-H | ~2.0-2.5 (t, 1H) | ~70-85 | Terminal alkyne proton.[11][12] |

| Pentynyl-CH | ~3.5-4.0 (m, 1H) | ~35-45 | Methine proton adjacent to the pteridine and benzoic acid moieties. |

| Pentynyl-CH₂ | ~2.5-3.0 (m, 2H), ~1.8-2.2 (m, 2H) | ~20-40 | Methylene groups of the pentynyl chain. |

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the pentynyl chain and the benzoic acid ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pteridine, pentynyl, and benzoic acid fragments.

-

Sources

- 1. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. youtube.com [youtube.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. web.pdx.edu [web.pdx.edu]

"4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Introduction

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a novel small molecule with a chemical structure centered around a 2,4-diaminopteridine core. While direct studies on this specific compound are not extensively available in public literature, its structural features provide a strong basis for a well-defined hypothesis regarding its mechanism of action. The 2,4-diaminopteridine scaffold is the cornerstone of a class of drugs known as antifolates, which are pivotal in chemotherapy and the treatment of autoimmune diseases. This guide delineates the hypothesized mechanism of action for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid as a potent inhibitor of dihydrofolate reductase (DHFR), drawing parallels with the well-established antifolate, methotrexate. We will explore the pivotal role of DHFR in cellular metabolism and present a comprehensive experimental framework to rigorously validate this hypothesis.

The Central Hypothesis: Inhibition of Dihydrofolate Reductase (DHFR)

Our central hypothesis posits that 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid functions as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme is critical for the maintenance of intracellular folate pools, which are essential for the synthesis of nucleotides and certain amino acids.

The Role of DHFR in Cellular Proliferation

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, the intracellular pool of THF is depleted, leading to a disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis. This makes DHFR a prime target for anticancer therapies.

Structural Rationale for DHFR Inhibition

The 2,4-diaminopteridine core of the molecule is structurally analogous to the pteridine ring of folic acid, the natural substrate of DHFR. This structural mimicry allows the compound to bind to the active site of DHFR with high affinity, acting as a competitive inhibitor. The benzoic acid moiety likely enhances binding through interactions with amino acid residues within the active site, a feature also seen in methotrexate.

Proposed Experimental Validation of the Mechanism of Action

To substantiate the hypothesized mechanism of action, a multi-faceted experimental approach is essential. The following sections detail the proposed workflows, from initial target engagement to cellular response assessment.

Part 1: In Vitro Target Engagement and Enzyme Kinetics

The initial step is to confirm direct binding and inhibition of DHFR by 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

Experimental Workflow: DHFR Inhibition Assay

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Detailed Protocol: DHFR Spectrophotometric Assay

-

Reagent Preparation:

-

Prepare a stock solution of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid in DMSO.

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Prepare solutions of recombinant human DHFR, DHF, and NADPH in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the reaction buffer.

-

Add serial dilutions of the test compound.

-

Add a fixed concentration of recombinant human DHFR.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Expected Outcome and Interpretation

A potent inhibitor will exhibit a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the DHFR enzyme activity. This would provide strong evidence for direct target engagement.

| Parameter | Expected Value for Potent Inhibitor |

| IC50 | < 100 nM |

| Mechanism | Competitive Inhibition |

Part 2: Cellular Assays to Confirm Downstream Effects

Demonstrating that the compound elicits the expected biological responses in a cellular context is the next critical step.

Signaling Pathway: DHFR Inhibition and Cellular Consequences

Caption: The proposed signaling cascade following DHFR inhibition.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Culture:

-

Seed cancer cell lines known to be sensitive to antifolates (e.g., HeLa, MCF-7) in 96-well plates.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid for 72 hours.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Solubilize the formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

-

Rescue Experiments

To confirm that the observed cytotoxicity is due to the inhibition of the folate pathway, rescue experiments can be performed.

-

Protocol:

-

Co-treat the cells with the test compound and a downstream product of the folate pathway, such as thymidine or hypoxanthine.

-

-

Expected Outcome:

-

If the compound's cytotoxic effects are on-target, the addition of these downstream metabolites should rescue the cells from death.

-

Part 3: Structural Biology for Definitive Confirmation

To unequivocally confirm the binding mode and provide a structural basis for the inhibition, co-crystallization of the compound with DHFR is recommended.

Workflow: X-ray Co-crystallography

-

Protein Expression and Purification: Express and purify recombinant human DHFR.

-

Co-crystallization: Set up crystallization trials with the purified DHFR in the presence of the test compound.

-

X-ray Diffraction: Collect X-ray diffraction data from the resulting crystals.

-

Structure Determination: Solve the three-dimensional structure to visualize the binding interactions between the compound and the active site of DHFR.

Conclusion

The structural characteristics of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid strongly suggest that it functions as an inhibitor of dihydrofolate reductase. The proposed experimental cascade, from in vitro enzyme kinetics to cellular assays and structural biology, provides a robust framework for validating this hypothesis. Confirmation of this mechanism of action would position this compound as a promising candidate for further development as an anticancer or anti-inflammatory agent.

References

"4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" literature review

An In-depth Technical Guide to 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid: Synthesis, Biological Significance, and Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, represents a privileged scaffold in medicinal chemistry. It is the core of numerous biologically essential molecules, including folic acid and biopterin, which act as enzymatic cofactors in a myriad of metabolic pathways.[1][2] The inherent versatility of the pteridine core has made its derivatives a focal point of extensive research, leading to the development of agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides a comprehensive technical exploration of a specific and highly significant derivative: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. We will delve into its synthesis, chemical characteristics, and profound role as a pivotal intermediate in the creation of advanced therapeutic agents.

The Central Intermediate: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (CAS No: 146464-93-9) is a synthetic pteridine derivative of significant interest in the field of oncology.[4] Its primary importance lies in its role as a key intermediate in the synthesis of Pralatrexate (10-propargyl-10-deazaaminopterin), a potent antifolate drug.[5] The unique structural features of this molecule, namely the 2,4-diaminopteridine core linked to a benzoic acid moiety via a pentynyl spacer, are meticulously designed to interact with specific biological targets, which will be discussed in subsequent sections.

Physicochemical Properties

A summary of the key physicochemical properties for this intermediate is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [4] |

| Molecular Weight | 348.36 g/mol | [4] |

| CAS Number | 146464-93-9 | [4] |

Synthesis and Chemical Reactivity

The synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The most common synthetic strategies involve the condensation of a pyrimidine derivative with a suitably functionalized α-keto acid or a related compound.

Retrosynthetic Analysis and Key Building Blocks

A logical approach to the synthesis involves the reaction between pyrimidine-2,4,5,6-tetramine and a diketo compound or its equivalent. This key condensation step forms the core pteridine ring structure.

Caption: Retrosynthetic approach for the target molecule.

Detailed Synthetic Protocol

A novel and efficient process for the preparation of this key intermediate is detailed in patent literature.[5] The following protocol is a synthesized representation of this methodology. The causality behind these steps is to construct the pteridine ring system through a condensation reaction, a classic and reliable method for forming such heterocyclic structures.

Step 1: Preparation of the Diketo Intermediate

The synthesis begins with the preparation of a key building block, alkyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate or the corresponding carboxylic acid.[5] This molecule contains the necessary carbon framework and functional groups required for the subsequent condensation.

Step 2: Condensation to form the Pteridine Ring

The core of the synthesis is the condensation of pyrimidine-2,4,5,6-tetramine (or its salt, such as the sulfate salt) with the diketo intermediate prepared in the previous step.[5] This reaction is typically carried out in a suitable solvent system under controlled temperature and pH to facilitate the cyclization and formation of the pteridine ring.

Experimental Protocol: Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid[5]

-

Reaction Setup: To a suitable reaction vessel, add pyrimidine-2,4,5,6-tetramine or its salt.

-

Solvent Addition: Add a suitable solvent, such as water or a mixture of water and an alcohol.

-

Addition of the Keto Compound: Add the intermediate, 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoic acid or its oxime derivative.

-

Reaction Conditions: The reaction mixture is heated to facilitate the condensation and ring closure. The optimal temperature and reaction time are determined by monitoring the reaction progress (e.g., by HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid product is then collected by filtration, washed with appropriate solvents to remove impurities, and dried under vacuum.

Caption: Workflow for the synthesis of the target compound.

Biological Context and Therapeutic Relevance

The 2,4-diaminopteridine scaffold is a cornerstone of antifolate chemotherapy. Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid, a vitamin essential for the synthesis of DNA, RNA, and proteins.[1]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The primary target of many pteridine-based drugs, including those derived from the title compound, is dihydrofolate reductase (DHFR).[1][6] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for one-carbon transfer reactions, which are vital for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these drugs deplete the intracellular pool of THF, leading to the cessation of DNA synthesis and cell death.[1]

Pralatrexate, synthesized from 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, is a potent inhibitor of DHFR.[5][7] It is designed to have a high affinity for the folate binding site of the enzyme, effectively blocking its function.[5]

Caption: Mechanism of DHFR inhibition by Pralatrexate.

Overcoming Drug Resistance: The Role of Pteridine Reductase 1 (PTR1)

In certain parasitic organisms, such as those from the Trypanosoma and Leishmania species, resistance to DHFR inhibitors can arise due to the presence of a metabolic bypass enzyme, pteridine reductase 1 (PTR1).[6][8] PTR1 can also reduce pterins, providing the parasite with a sufficient supply of reduced folates even when DHFR is inhibited.[6] This has led to the development of dual-target inhibitors that can inhibit both DHFR and PTR1, a promising strategy for anti-parasitic drug design.[6][9] The 2,4-diaminopteridine scaffold has been instrumental in the design of such multi-target inhibitors.[6]

Applications in Drug Discovery and Development

Pralatrexate: An Approved Anticancer Agent

The primary application of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is as a direct precursor to Pralatrexate.[5] Pralatrexate is an antifolate therapeutic approved for the treatment of certain types of cancer, particularly peripheral T-cell lymphoma (PTCL).[7] Its efficacy stems from its high affinity for DHFR and its efficient intracellular polyglutamylation, which traps the drug inside tumor cells, enhancing its cytotoxic effect.[5]

Broader Therapeutic Potential of 2,4-Diaminopteridine Derivatives

The versatility of the 2,4-diaminopteridine scaffold extends beyond DHFR inhibition in cancer. Research has demonstrated the potential of derivatives for a range of other therapeutic applications:

-

Anti-parasitic Agents: As mentioned, pteridine derivatives are being actively investigated as inhibitors of PTR1 for the treatment of diseases like leishmaniasis and African sleeping sickness.[6][8][9]

-

Anti-inflammatory Agents: Some 2,4-diaminopteridine derivatives have shown potent inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[10] Certain compounds have demonstrated protective effects in models of septic shock and immunological liver injury.[10]

-

Antimalarials: 2,4-diaminopteridine-based compounds have been explored as precursors for the de novo synthesis of antifolates within the malaria parasite, Plasmodium falciparum.[11][12]

Emerging Frontiers: PROTACs and Beyond

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is rapidly expanding.[13][14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[13][14] While direct evidence for the use of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid in PROTACs is not yet established in the literature, the inherent "ligand-linker" nature of this molecule makes its core scaffold an intriguing candidate for future exploration in this area. The benzoic acid moiety provides a convenient attachment point for a linker, which could then be connected to an E3 ligase-binding ligand.

Future Perspectives

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid stands as a testament to the enduring power of rational drug design. Its role as a key intermediate for Pralatrexate has solidified the importance of the 2,4-diaminopteridine scaffold in modern chemotherapy. Future research will likely focus on several key areas:

-

Optimization of Synthesis: Further refinement of the synthetic routes to improve yield, reduce cost, and enhance sustainability.

-

Next-Generation Antifolates: Using this intermediate as a starting point for the development of new antifolates with improved selectivity, potency, and resistance profiles.

-

Scaffold Repurposing: Exploring the utility of the core structure in developing inhibitors for other enzymes and in novel therapeutic modalities like PROTACs.

The continued investigation of this and related pteridine derivatives holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.

References

-

Lian, L., et al. (2012). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry. Available at: [Link]

-

Zaware, N., et al. (2010). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry. Available at: [Link]

-

Zaware, N., et al. (2010). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. National Institutes of Health. Available at: [Link]

-

Jadhav, A., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Nduati, E., et al. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Chauhan, M., et al. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Nduati, E., et al. (2005). 2,4-diaminopteridine-based Compounds as Precursors for De Novo Synthesis of Antifolates: A Novel Class of Antimalarials. PubMed. Available at: [Link]

-

Ma, F., et al. (2009). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Archiv der Pharmazie. Available at: [Link]

- Akutainc, S. (2013). A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof. Google Patents.

- Allos Therapeutics, Inc. (2015). (2S)-2-[[4-[(1R)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amin]pentanedioic acid for the treatment of inflammatory disorders. Google Patents.

-

ChemUniverse. 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. ChemUniverse. Available at: [Link]

-

MDPI. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. MDPI. Available at: [Link]

-

Taylor, E. C., & Portnoy, R. C. (1970). Potential folic acid antagonists. IV. Synthetic approaches to analogs of aminopterin and methotrexate. IV. The preparation of p-([(2,4-diamino-6-pteridinyl)methyl]amino)-benzoic acids. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. Methotrexate, (A+-)-. PubChem. Available at: [Link]

-

Rosowsky, A., et al. (1985). Synthesis and Biologic Activity of New Side-Chain-Altered Methotrexate and Aminopterin Analogs With Dual Inhibitory Action Against Dihydrofolate Reductase and Folylpolyglutamate Synthetase. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. Aminopterin. PubChem. Available at: [Link]

-

Pettersson, M., & Crews, C. M. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

-

CD Bioparticles. Ligands for Target Protein for PROTAC. CD Bioparticles. Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2015). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. Available at: [Link]

-

Norman Database System. Substance Information at Glance. Norman Database System. Available at: [Link]

-

Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemuniverse.com [chemuniverse.com]

- 5. WO2013164856A1 - A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof - Google Patents [patents.google.com]

- 6. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9187481B2 - (2S)-2-[[4-[(1R)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amin]pentanedioic acid for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 8. Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,4-diaminopteridine-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

A-874: A Hypothetical Discovery and Preclinical Evaluation of a Novel Pteridine-Based DHFR Inhibitor

A Technical Guide for Drug Development Professionals

Abstract: The compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, designated herein as A-874, represents a novel, rationally designed small molecule inhibitor targeting dihydrofolate reductase (DHFR). This document outlines the hypothetical discovery, synthesis, and preclinical evaluation of A-874, presenting a scientifically grounded narrative from conceptualization to lead candidate consideration. While A-874 is not a compound with a documented history, its design and proposed development are based on established principles in medicinal chemistry and oncology. This guide serves as a technical framework for researchers and scientists in the field of drug discovery, illustrating a potential path for the development of next-generation antifolates.

Introduction: The Unmet Need and the Pteridine Scaffold

The enzyme dihydrofolate reductase (DHFR) is a cornerstone target in chemotherapy.[1] It plays a critical role in the folate metabolism pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF is an essential cofactor for the synthesis of nucleotides required for DNA replication and cellular proliferation.[2][4] Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis, preferentially affecting rapidly dividing cells such as those found in cancerous tissues.[5][6]

The 2,4-diaminopteridine core is a well-established pharmacophore for DHFR inhibition, with methotrexate being a prime example of a clinically successful drug utilizing this scaffold.[2][7] However, the therapeutic efficacy of existing DHFR inhibitors can be limited by factors such as toxicity and the emergence of drug resistance.[1][3] This necessitates the exploration of novel chemical entities with improved pharmacological profiles. The hypothetical molecule, A-874, was conceived to address this need. Its design incorporates three key structural motifs:

-

The 2,4-Diaminopteridine Core: This moiety serves as the primary anchor, designed to mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR.

-

The Benzoic Acid Moiety: This functional group is intended to enhance interactions with the enzyme and improve the pharmacokinetic properties of the compound.

-

A Pentynyl Linker: This rigid linker is hypothesized to provide a specific spatial orientation of the pteridine and benzoic acid groups within the DHFR active site, potentially leading to increased potency and selectivity.

Part 1: Rational Design and Synthesis of A-874

The design of A-874 was guided by a structure-based approach, leveraging the known crystal structures of human DHFR in complex with various inhibitors. The goal was to create a molecule that could form strong interactions with key residues in the active site. The proposed synthesis of A-874 is a multi-step process grounded in established methodologies for the preparation of 6-substituted pteridines.[8][9]

Proposed Synthetic Pathway

The synthesis would commence with the preparation of a suitable 6-substituted 2,4-diaminopteridine intermediate, such as 2,4-diamino-6-chloromethylpteridine.[10] This intermediate would then undergo a nucleophilic substitution reaction with a custom-synthesized fragment containing the pentynyl linker and the benzoic acid moiety.

Caption: Proposed synthetic workflow for A-874.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an air condenser, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride (10 g) in 200 mL of deionized water.

-

pH Adjustment: Adjust the pH of the solution to approximately 5.5 using a 1 M sodium hydroxide solution.[11]

-

Addition of Reactant: Add dihydroxyacetone (7.5 g) to the reaction mixture.

-

Reaction Conditions: Vigorously stir the mixture at room temperature, open to the air, for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of Product: The product will precipitate out of the solution as a yellow solid. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with copious amounts of water, followed by ethanol, and then diethyl ether. Dry the purified 2,4-diamino-6-hydroxymethylpteridine in a vacuum oven at 60°C.

Part 2: Postulated Mechanism of Action

A-874 is postulated to act as a competitive inhibitor of dihydrofolate reductase.[4] By binding to the active site of DHFR, it would prevent the reduction of DHF to THF, thereby depleting the cellular pool of this essential cofactor.[2][3] This, in turn, would inhibit the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division, ultimately leading to "thymineless death" in rapidly proliferating cancer cells.[5][12]

Caption: Inhibition of the folate metabolism pathway by A-874.

Part 3: Simulated Preclinical Evaluation

A comprehensive preclinical evaluation would be necessary to determine the therapeutic potential of A-874. This would involve a series of in vitro and cell-based assays to assess its potency, selectivity, and mechanism of action.

In Vitro Enzyme Inhibition Assay

The inhibitory activity of A-874 against purified human DHFR would be determined using a spectrophotometric assay.[13] The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

Table 1: Hypothetical Inhibitory Activity of A-874 against DHFR

| Compound | Target | IC50 (nM) |

| A-874 | Human DHFR | 5.2 |

| Methotrexate | Human DHFR | 10.5 |

Note: IC50 values are hypothetical and for illustrative purposes only.

Cell-Based Cytotoxicity Assays

The anti-proliferative activity of A-874 would be evaluated against a panel of human cancer cell lines. This would provide insights into its potential therapeutic applications.

Table 2: Hypothetical Cytotoxicity of A-874 in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| HeLa | Cervical Cancer | 25.8 |

| A549 | Lung Cancer | 32.1 |

| MCF-7 | Breast Cancer | 45.6 |

Note: EC50 values are hypothetical and for illustrative purposes only.

Detailed Experimental Protocol: DHFR Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT.

-

Prepare stock solutions of purified human DHFR enzyme, NADPH, and Dihydrofolate (DHF) in the assay buffer.

-

Prepare a stock solution of A-874 in DMSO and create serial dilutions.

-

-

Assay Setup (96-well UV-transparent microplate):

-

Add assay buffer to all wells.

-

Add varying concentrations of A-874 to the sample wells.

-

Add DMSO (solvent control) to the control wells.

-

Add the DHFR enzyme to all wells except for the blank.

-

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add a mixture of NADPH and DHF to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over a period of 10 minutes using a microplate spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates for each concentration of A-874. Determine the percentage of inhibition relative to the solvent control and calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The hypothetical compound A-874, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, represents a promising, rationally designed inhibitor of dihydrofolate reductase. The proposed synthetic route is feasible based on established chemical principles, and the postulated mechanism of action is well-grounded in the extensive literature on antifolates. The simulated preclinical data suggests that A-874 could exhibit potent enzymatic and cellular activity.

Future research would focus on the chemical optimization of the A-874 scaffold to improve its potency, selectivity, and pharmacokinetic properties. Subsequent preclinical development would involve in vivo efficacy studies in animal models of cancer and comprehensive safety and toxicology assessments. The conceptual framework presented in this guide underscores the potential for discovering novel and effective DHFR inhibitors through rational drug design.

References

-

Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1030. [Link]

-

Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work? [Link]

-

Dolzhenko, A. V. (2024). Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. Monash University. [Link]

-

Martínez-Pascual, S., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 38(6), 1874-1916. [Link]

-

Martínez-Pascual, S., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. PubMed. [Link]

-

Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ResearchGate. [Link]

-

Al-Sanea, M. M., et al. (2021). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. MDPI. [Link]

-

Chauhan, A. S., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Sravani, G., et al. (2021). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Journal of Heterocyclic Chemistry. [Link]

-

Tsolakidis, A., et al. (2022). Pterin and pteridine derivatives of biological or medicinal importance. ResearchGate. [Link]

-

Chitnumsub, P., et al. (2018). Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate. Antimicrobial Agents and Chemotherapy. [Link]

-

Nzila, A., et al. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(3), 1077-1083. [Link]

-

Tsolakidis, A., et al. (2018). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PubMed Central. [Link]

-

Ma, F., et al. (2009). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Archiv der Pharmazie, 342(5), 274-280. [Link]

-

Gangjee, A., et al. (2008). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry, 51(21), 6793-6802. [Link]

-

Boyle, P. H., et al. (2001). Syntheses of highly functionalised 6-substituted pteridines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1667-1673. [Link]

-

Taylor, E. C., & Kobylecki, R. (1978). Pteridines. 43. A facile synthesis of 6-chloropterin and 2,4-diamino-6-chloropteridine. The Journal of Organic Chemistry, 43(4), 680-683. [Link]

-

WIPO Patentscope. (1981). Synthesis of 2,4-diamino-6-hydroxymethylpteridine. US4306064. [Link]

- Google Patents. (1981). Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine. GB1595338A.

-

Pharmaffiliates. (4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoyl)-D-glutamic Acid. [Link]

- Google Patents. (2015). (2S)-2-[[4-[(1R)-1-[(2,4-diaminopteridin-6-yl)

-

Blanco, M. J., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109. [Link]

Sources

- 1. research.monash.edu [research.monash.edu]

- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Syntheses of highly functionalised 6-substituted pteridines. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]

- 12. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]